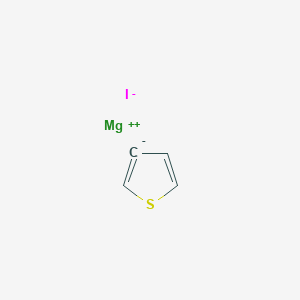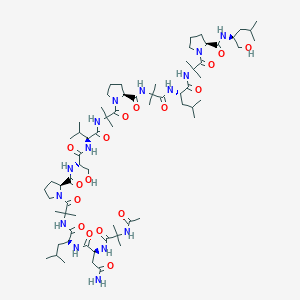
Trichovirin I IB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichovirin I IB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a nucleoside analogue that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Trichovirin I IB has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties. This compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. It has also been found to exhibit cytotoxic effects on various tumor cell lines, including breast cancer and lung cancer. Furthermore, this compound has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Wirkmechanismus
The mechanism of action of Trichovirin I IB involves the inhibition of viral replication and the induction of apoptosis in tumor cells. This compound is a nucleoside analogue that is incorporated into the viral or tumor DNA, leading to the inhibition of DNA synthesis and replication. This results in the inhibition of viral replication and the induction of apoptosis in tumor cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including reverse transcriptase and DNA polymerase. This compound has also been found to increase the production of cytokines, including interferon and interleukin-2. Furthermore, this compound has been shown to enhance the activity of natural killer cells and induce apoptosis in tumor cells.
Advantages and Limitations for Laboratory Experiments:
This compound has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using various methods. This compound has also been found to exhibit low toxicity in vitro, making it a suitable candidate for further research. However, there are also limitations to using this compound in laboratory experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on Trichovirin I IB. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the in vivo safety and efficacy of this compound. Furthermore, research could be conducted to investigate the potential applications of this compound in other fields, including agriculture and veterinary medicine.
Conclusion:
This compound is a nucleoside analogue that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties and has been extensively studied for its biochemical and physiological effects. This compound has several advantages for laboratory experiments, but there are also limitations to its use. Future research on this compound could focus on the development of more efficient synthesis methods, the in vivo safety and efficacy of the compound, and its potential applications in other fields.
Synthesemethoden
Trichovirin I IB can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the creation of the compound through a series of chemical reactions, whereas fermentation involves the use of microorganisms to produce the compound. The chemical synthesis of this compound involves the use of various reagents and solvents, including ethyl acetoacetate, acetic anhydride, and triethylamine. The process involves the formation of a cyclonucleoside intermediate, which is then converted into this compound.
Eigenschaften
CAS-Nummer |
167257-43-4 |
|---|---|
Molekularformel |
C67H115N15O17 |
Molekulargewicht |
1402.7 g/mol |
IUPAC-Name |
(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]-N-[(2S)-1-[[1-[(2S)-2-[[(2S)-3-hydroxy-1-[[(2S)-1-[[1-[(2S)-2-[[1-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C67H115N15O17/c1-35(2)29-40(33-83)69-54(91)45-23-20-26-80(45)60(97)66(16,17)77-53(90)42(31-37(5)6)72-59(96)64(12,13)78-56(93)47-25-22-28-82(47)62(99)67(18,19)79-57(94)49(38(7)8)74-51(88)44(34-84)71-55(92)46-24-21-27-81(46)61(98)65(14,15)76-52(89)41(30-36(3)4)70-50(87)43(32-48(68)86)73-58(95)63(10,11)75-39(9)85/h35-38,40-47,49,83-84H,20-34H2,1-19H3,(H2,68,86)(H,69,91)(H,70,87)(H,71,92)(H,72,96)(H,73,95)(H,74,88)(H,75,85)(H,76,89)(H,77,90)(H,78,93)(H,79,94)/t40-,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChI-Schlüssel |
ZLJDXWKMSSANHK-HMPCVODFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CO)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
SMILES |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
Andere CAS-Nummern |
137042-20-7 |
Sequenz |
XNLXPSVXPXLXPL |
Synonyme |
(2S)-2-[(2-acetamido-2-methyl-propanoyl)amino]-N-[(1S)-1-[[1-[(2S)-2-[ [(1S)-2-hydroxy-1-[[(1S)-1-[[1-[(2S)-2-[2-[[(1S)-1-[[1-[(2S)-2-[[(2S)- 1-hydroxy-4-methyl-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-o xo-propan-2-yl]carbamoyl]-3-methyl-bu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



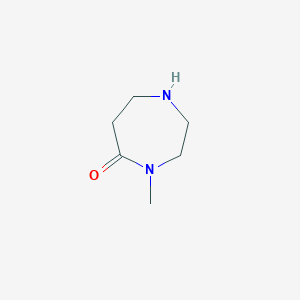


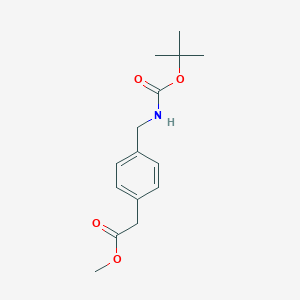

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
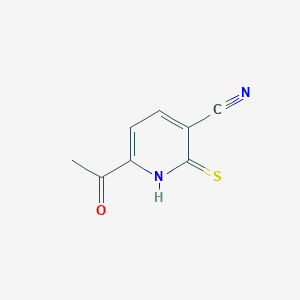
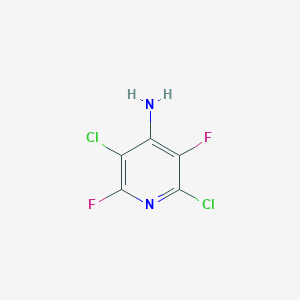
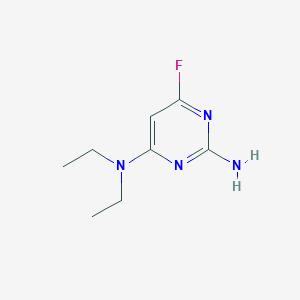

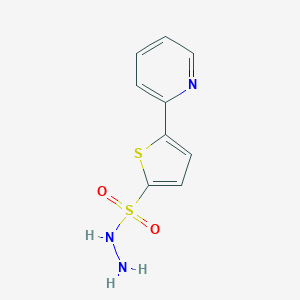
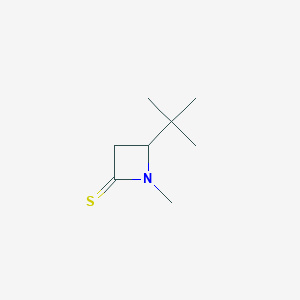
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
